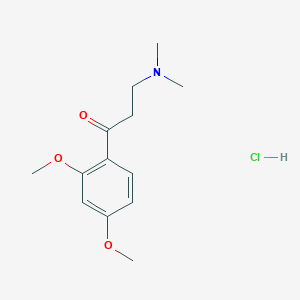
1-(2,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMMDA , is a chemical compound with the following structural formula:
C13H19NO3⋅HCl
It features a dimethoxyphenyl group, a dimethylamino group, and a propanone moiety. DMMDA is a white crystalline powder and is soluble in water. Its properties make it interesting for various applications in research and industry .
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for DMMDA. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with dimethylamine followed by reduction. The reaction proceeds as follows:
Condensation: 2,4-dimethoxybenzaldehyde reacts with dimethylamine to form the imine intermediate.
Reduction: The imine intermediate is reduced to DMMDA using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity. specific industrial processes for DMMDA are proprietary and not widely disclosed.
Análisis De Reacciones Químicas
DMMDA can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: DMMDA can undergo nucleophilic substitution reactions at the dimethylamino group.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Aplicaciones Científicas De Investigación
DMMDA finds applications in:
Medicine: It has potential as an analgesic or anesthetic due to its central nervous system effects.
Chemistry: Researchers use it as a building block for more complex molecules.
Industry: DMMDA derivatives may have applications in the pharmaceutical and agrochemical industries.
Mecanismo De Acción
The exact mechanism of DMMDA’s effects remains an active area of research. It likely interacts with neurotransmitter receptors or modulates ion channels in the nervous system.
Comparación Con Compuestos Similares
DMMDA’s uniqueness lies in its combination of the dimethoxyphenyl and dimethylamino groups. Similar compounds include 2-[(2,4-dimethoxyphenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one , which shares some structural features but differs in substituents .
Propiedades
Fórmula molecular |
C13H20ClNO3 |
|---|---|
Peso molecular |
273.75 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(2)8-7-12(15)11-6-5-10(16-3)9-13(11)17-4;/h5-6,9H,7-8H2,1-4H3;1H |
Clave InChI |
FHKSVIZENSLKCW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)C1=C(C=C(C=C1)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate](/img/structure/B12005953.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005975.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B12005978.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B12005985.png)
![2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12005993.png)



![N,N'-bis(4-ethoxyphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}propanediamide](/img/structure/B12006024.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12006029.png)
![(3S)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B12006030.png)
![Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006031.png)
